molecular formula C22H28O8 B077141 Lyoniresinol CAS No. 14464-90-5

Lyoniresinol

Cat. No. B077141
CAS RN: 14464-90-5
M. Wt: 420.5 g/mol
InChI Key: ZDVZKBOFCHOPLM-SUNYJGFJSA-N
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Description

Lyoniresinol is a lignan compound isolated from various plant species and is known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial properties, and its role in imparting gustatory effects in wines and spirits. The compound has two enantiomers, (+)-lyoniresinol and (-)-lyoniresinol, with distinct taste properties: the former being bitter and the latter tasteless (Luong, Pilkington, & Barker, 2022).

Synthesis Analysis

The first total asymmetric synthesis of (+)- and (-)-lyoniresinol and their deuterated analogues has been achieved, confirming their structure and stereochemistry. This synthesis provides a basis for future quantitation methods in lyoniresinol analysis (Luong et al., 2022). Another synthesis approach for (+)-lyoniresinol dimethyl ether involves asymmetric photocyclization of dibenzylidenesuccinate, showcasing the compound's efficient production methods (Assoumatine et al., 2004).

Molecular Structure Analysis

Investigations into the stereochemistry and biosynthesis of (+)-lyoniresinol in Lyonia ovalifolia var. elliptica have elucidated the compound's stereochemical composition and biosynthetic pathway. This includes the isolation and stereochemical determination of lyoniresinol and its biosynthetic intermediates, highlighting the compound's complex molecular structure (Rahman et al., 2007).

Chemical Reactions and Properties

Lyoniresinol exhibits potent antimicrobial activity against antibiotic-resistant bacterial strains and human pathogenic fungi, indicating its significant chemical reactivity and potential as a lead compound for developing new antibiotic agents (Lee, Jung, & Woo, 2005).

Physical Properties Analysis

The influence of stereochemistry on the taste properties of lyoniresinol stereoisomers has been studied, with findings suggesting that one enantiomer is strongly bitter, another tasteless, and a diastereoisomer slightly sweet. This research underscores the impact of lyoniresinol's physical properties, particularly stereochemistry, on wine taste (Cretin et al., 2015).

Chemical Properties Analysis

Lyoniresinol's inhibitory effect on melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation illustrates the compound's chemical properties related to biological functions. This mechanism underlies its potential use in dermatologic applications as a skin lightening agent (Liu, Sui, Li, & Li, 2012).

Scientific Research Applications

Wood Science

  • Summary of Application : Lyoniresinol is a typical syringyl lignan, as well as a tetrahydronaphthalene lignan found in Lyonia ovalifolia var. elliptica . It’s used in the study of the biosynthetic pathway for syringyl lignans .
  • Methods of Application : The biosynthetic pathway for (+)-lyoniresinol was investigated by means of feeding experiments with radiolabeled precursors .
  • Results : The biosynthetic pathway of (8 R ,8′ R )- (+)-lyoniresinol was proposed as follows: a nonselective dehydrogenative dimerization of sinapyl alcohol yields (±)-syringaresinol, which is reduced with low specificity to give (8 R ,8′ R )- (+)-5,5′-dimethoxylariciresinol. This is cyclized to directly give (+)-lyoniresinol as well as reduced again to (8 R ,8′ R )- (−)-5,5′-dimethoxysecoisolariciresinol .

Food and Beverage Science

  • Summary of Application : Lyoniresinol has been studied for its impact on the taste of spirits .
  • Methods of Application : The detection threshold of (±)-lyoniresinol in a spirit matrix was calculated to determine its effective impact on spirit taste .
  • Results : The results underline the importance of calculating a detection threshold of (±)-lyoniresinol in a spirit matrix to determine its effective impact on spirit taste .

Dermatology

  • Summary of Application : Lyoniresinol has been studied for its effects on melanin biosynthesis .
  • Methods of Application : Lyoniresinol’s effects on melanin biosynthesis were studied in B16F10 cells .
  • Results : Lyoniresinol decreased tyrosinase activity and melanin biosynthesis in B16F10 cells by activating ERK signaling, which downregulated MITF, tyrosinase, but not TRP-1 and TRP-2 protein expression .

Future Directions

The synthesized compounds can be utilized as internal standards in stable isotope dilution analysis for improving and optimizing the existing lyoniresinol quantitation methods in the future .

properties

IUPAC Name

(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVZKBOFCHOPLM-SUNYJGFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Lyoniresinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,790
Citations
MDA Rahman, T Katayama, T Suzuki… - Journal of wood …, 2007 - Springer
… lignans such as lyoniresinol and even … into lyoniresinol through C2-C7′ bond formation. Furthermore, DMLR could be cyclized to form LYR. In this study, we isolated lyoniresinol and …
Number of citations: 55 link.springer.com
LS Liu, HL Huang, RH Liu, G Ren… - Natural Product …, 2013 - journals.sagepub.com
… microphylla and report on the structure elucidation of a new lignan, named lyoniresinol-9-O8''-syringylglycerol ether (1), and piceatannol [2], resveratrol [3], oxyresveratrol [4], quercetin-3'…
Number of citations: 6 journals.sagepub.com
D Winstel, A Marchal - Molecules, 2018 - mdpi.com
… lyoniresinol content of a white wine has already been established, confirming that lyoniresinol … Additionally, this study showed that new oak barrels contained more lyoniresinol. Thus, …
Number of citations: 19 www.mdpi.com
TC Chang, ST Chang, SS Cheng - Journal of Wood Chemistry and …, 2022 - Taylor & Francis
Reactive oxygen species- (ROS) induced oxidation stress is a key cause of human health problems. Studies have shown that many diseases, such as Alzheimer’s disease, Parkinson’s …
Number of citations: 2 www.tandfonline.com
DG Lee, HJ Jung, ER Woo - Archives of pharmacal research, 2005 - Springer
(+)-Lyoniresinol-3α-O-β-d-glucopyranoside (1) was isolated from an ethyl acetate extract of the root bark fromLycium chinense Miller, and its structure was determined using 1D and 2D …
Number of citations: 82 link.springer.com
TM Luong, LI Pilkington, D Barker - The Journal of Organic …, 2022 - ACS Publications
Lyoniresinol and its derivatives are lignans which have been … (+)-Lyoniresinol 1 is reported to impart a strong bitter taste … the existing lyoniresinol quantitation methods in the future. …
Number of citations: 3 pubs.acs.org
J Baek, D Lee, TK Lee, JH Song, JS Lee, S Lee… - Bioorganic & Medicinal …, 2018 - Elsevier
… ′-O-(α-l-rhamnopyranosyl)lyoniresinol had no cytotoxic effect on … -l-rhamnopyranosyl)lyoniresinol possesses significant cytotoxicity … )lyoniresinol in anticancer therapy in the near future. …
Number of citations: 12 www.sciencedirect.com
M Takemoto, A Fukuyo, Y Aoshima… - Chemical and …, 2006 - jstage.jst.go.jp
Chart 2. Proposed Biosynthetic Pathway of Podophyllotoxin ford butanolide (8) directly in 68% yield. The 1H-NMR spectrum of 8 showed two new methylene protons at C1 as doublets …
Number of citations: 9 www.jstage.jst.go.jp
XH Guo, L Pang, CY Gao, FL Meng, W Jin - Biomedicine & …, 2023 - Elsevier
Stroke is one of the predominant causes of death and disability. Currently, besides thrombolytic therapy, neuroprotection is also generally recognized as a promising way for stroke …
Number of citations: 3 www.sciencedirect.com
H Liu, X Sui, X Li, Y Li - Molecular and cellular biochemistry, 2013 - Springer
… Lyoniresinol was … of Lyoniresinol on cytotoxicity and melanin content in murine B16F10 melanoma cells and to delineate the underlying mechanism of tyrosinase inhibition. Lyoniresinol …
Number of citations: 9 link.springer.com

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